2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antimicrobial activity . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been designed and synthesized as potential antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminothiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. The chloro compound is then reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be characterized by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives include the reaction of 2-aminothiophene with urea, the reaction with POCl3, and the reaction with pyridine amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be determined using various spectroscopic techniques, including 1H and 13C NMR .Scientific Research Applications
Efficient Synthesis and Microwave Irradiation
A study by Djekou et al. (2006) outlines an efficient synthesis methodology for thiazolopyrimidinones, showcasing the utility of microwave irradiation in chemical synthesis. This technique potentially includes derivatives related to 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, emphasizing rapid synthesis of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Their research indicates the potential of derivatives of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one for developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Central Nervous System Depressant Activity
Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives revealed marked sedative actions, suggesting applications in CNS depressant drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Pyrimidine Chemistry and Drug Design
Rajam et al. (2017) highlighted the importance of pyrimidine chemistry in drug design, focusing on the structural characterization and potential drug action based on molecular recognition processes involving hydrogen bonding. This could include derivatives of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Insecticidal and Fungicidal Activities
Zhu and Shi (2011) reported on the synthesis of pyridine derivatives exhibiting moderate insecticidal and fungicidal activities. This research indicates the potential for chemical derivatives to be used in agricultural applications (Zhu & Shi, 2011).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCDJJHBOSYDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383235 | |
Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
568577-81-1 | |
Record name | 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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